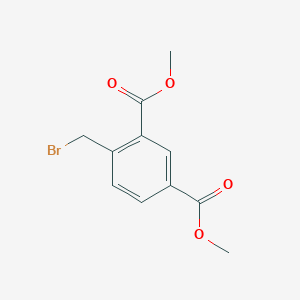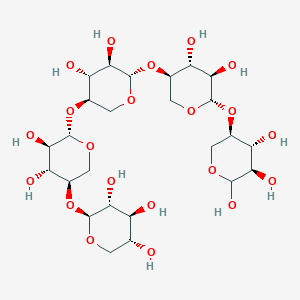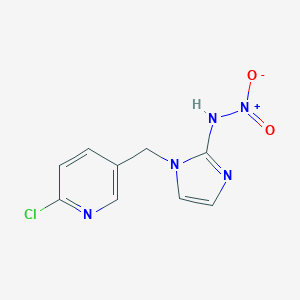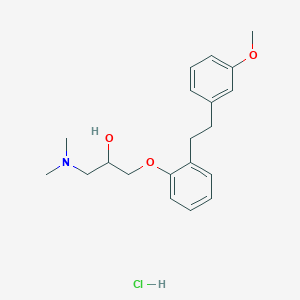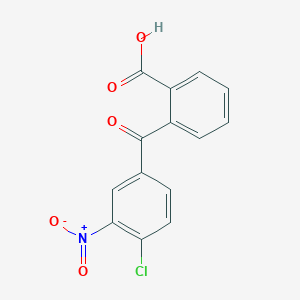
2,9-Dimethylphenanthrene
Descripción general
Descripción
2,9-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenanthrene core with two methyl groups attached at the 2nd and 9th carbon atoms . The molecular weight of this compound is 206.2824 .Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance Studies
2,9-Dimethylphenanthrene has been studied using nuclear magnetic resonance (NMR) techniques. Bavin, Bartle, and Smith (1965) identified the substitution position of an ethyl-9,10-dimethylphenanthrene through NMR studies, demonstrating the compound's utility in molecular structure analysis (Bavin, Bartle, & Smith, 1965).
Synthesis and Chemical Analysis
Research on dimethylphenanthrenes like this compound has focused on their synthesis. Böhme, Lorentzen, and Jørgensen (2017) reported on the regiospecific synthesis of various dimethylphenanthrenes, including this compound, highlighting methods like directed ortho metalation and Suzuki–Miyaura cross-coupling reactions (Böhme, Lorentzen, & Jørgensen, 2017).
Chromatographic Analysis
The compound has been used in chromatographic studies. Garrigues et al. (1989) investigated the retention behavior of dimethylphenanthrene isomers, including this compound, in reversed-phase liquid chromatography, providing insights into the molecular shape and behavior of such compounds (Garrigues et al., 1989).
Vibrational Spectroscopy and Chemical Properties
Ali et al. (2015) conducted a comprehensive study on the vibrational, physical, and chemical properties of 3,6-Dimethylphenanthrene, which can provide insights into the properties of related compounds like this compound. Their research included FT-IR, FT-Raman, Mass, and NMR spectroscopy analyses (Ali et al., 2015).
Environmental and Ecological Studies
Rhodes et al. (2005) used dimethylphenanthrenes, including this compound, to study their effects on the embryonic development of the Japanese medaka, a type of fish. This research highlights the ecological and environmental implications of such compounds (Rhodes et al., 2005).
Isomerism in Complex Formation
Rimoldi et al. (2012) discovered unexpected isomerism in complexes involving 2,9-dimethylphenanthroline, which can be extrapolated to understand the behavior of similar compounds like this compound in complex formation (Rimoldi et al., 2012).
Maturity and Origin Indicators in Crude Oils
Budzinski et al. (1995) demonstrated that distributions of methylated phenanthrenes, including dimethylphenanthrenes like this compound, serve as indicators of maturity and origin in crude oils and rock extracts. This application is vital in geochemical and petrological studies (Budzinski et al., 1995).
Propiedades
IUPAC Name |
2,9-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-8-15-13(9-11)10-12(2)14-5-3-4-6-16(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFDMXPUHEOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170870 | |
| Record name | Phenanthrene, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17980-09-5 | |
| Record name | Phenanthrene, 2,9-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



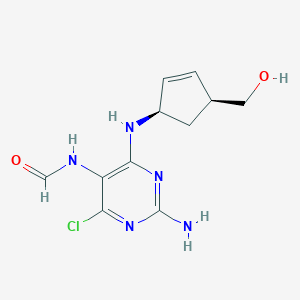
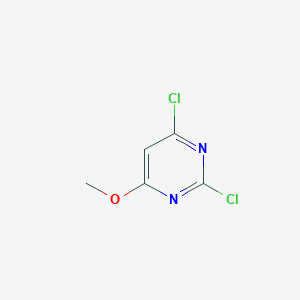

![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
